molecular formula C21H32O5 B12734930 3alpha,5alpha-Tetrahydroaldosterone CAS No. 6251-75-8

3alpha,5alpha-Tetrahydroaldosterone

Cat. No.: B12734930
CAS No.: 6251-75-8
M. Wt: 364.5 g/mol
InChI Key: YWTDWORQGPLRLL-AMFFCYTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3alpha,5alpha-Tetrahydroaldosterone is a major metabolite of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound is known for its significant biological activity and is often studied in the context of steroid metabolism and endocrine function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,5alpha-Tetrahydroaldosterone typically involves the reduction of aldosterone. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic reduction. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as chromatography and mass spectrometry for purification and analysis. These methods ensure high purity and yield of the compound, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3alpha,5alpha-Tetrahydroaldosterone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

3alpha,5alpha-Tetrahydroaldosterone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3alpha,5alpha-Tetrahydroaldosterone involves its interaction with specific molecular targets and pathways in the body. It primarily acts on mineralocorticoid receptors, influencing the regulation of sodium and potassium levels. This interaction affects various physiological processes, including blood pressure regulation and fluid balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,5alpha-Tetrahydroaldosterone is unique due to its specific role as a metabolite of aldosterone and its significant impact on mineralocorticoid receptor activity. This distinguishes it from other similar compounds that primarily act on androgen receptors and have different physiological effects .

Properties

CAS No.

6251-75-8

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(3R,5S,8S,9S,10S,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h11-17,19,22,24-25H,2-10H2,1H3/t12-,13+,14-,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

YWTDWORQGPLRLL-AMFFCYTCSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.